BMS-690514 is a potent, orally available small molecule that functions as a reversible inhibitor of all three human epidermal growth factor receptor (HER) kinases—EGFR (HER1), HER2, and HER4—as well as key vascular endothelial growth factor receptor (VEGFR) family kinases. [REFS-1, REFS-2] Its mechanism of action involves targeting both the primary tumor cell proliferation signals driven by the HER family and the angiogenesis pathways mediated by VEGFRs, which are crucial for supplying blood to tumors. [1] This dual-pathway targeting makes it a specific tool for investigating the synergistic effects and crosstalk between these two critical cancer signaling networks.
Selecting BMS-690514 over more common in-class substitutes is a decision driven by the need to inhibit HER-driven proliferation and VEGFR-mediated angiogenesis simultaneously with a single agent. Close analogs like Lapatinib or Afatinib effectively block the HER pathway but have no significant activity against VEGFRs, making them unsuitable for models where VEGF signaling is a primary or resistance driver. [REFS-1, REFS-2] Conversely, selective VEGFR inhibitors lack the direct anti-proliferative effect on HER-dependent tumor cells. BMS-690514’s specific, balanced potency across both kinase families provides a unique and non-interchangeable tool for studying dual-pathway dependency, synergy, and resistance mechanisms that cannot be replicated by single-pathway inhibitors or simple co-administration of separate compounds. [3]
BMS-690514 demonstrates a distinct enzymatic inhibition profile, potently targeting key members of both the HER and VEGFR families. In biochemical assays, it inhibited EGFR, HER2, and VEGFR2 with IC50 values of 5 nM, 19 nM, and 50 nM, respectively. [1] This contrasts sharply with common substitutes like Lapatinib, which is potent against EGFR (IC50 ≈ 10 nM) and HER2 (IC50 ≈ 9 nM) but lacks meaningful activity against VEGFR2 and is significantly weaker against HER4 (IC50 ≈ 367 nM). [2] Similarly, the irreversible inhibitor Afatinib is highly potent against EGFR (IC50 = 0.5 nM) and HER4 (IC50 = 1 nM) but does not inhibit the VEGFR family. [3] This makes BMS-690514 the specific choice for applications requiring simultaneous suppression of both pathways with a single, well-characterized molecule.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
| Target Compound Data | EGFR: 5 nM, HER2: 19 nM, VEGFR2: 50 nM [<a href="https://aacrjournals.org/clincancerres/article/17/12/4031/79905/Antitumor-and-Antiangiogenic-Activities-of-BMS" target="_blank">1</a>] |
| Comparator Or Baseline | Lapatinib (EGFR: ~10 nM, HER2: ~9 nM, VEGFR2: Inactive) [<a href="https://aacrjournals.org/mct/article/1/2/85/267677/The-Effects-of-the-Novel-Reversible-Epidermal" target="_blank">2</a>]; Afatinib (EGFR: 0.5 nM, HER2: 14 nM, VEGFR2: Inactive) [<a href="https://jpet.aspetjournals.org/content/343/2/342" target="_blank">3</a>] |
| Quantified Difference | BMS-690514 provides potent, dual-family inhibition, whereas Lapatinib and Afatinib are HER-family selective and inactive against VEGFRs. |
| Conditions | Cell-free enzymatic kinase assays. |
For researchers studying oncogenic signaling that involves both HER-driven proliferation and VEGF-driven angiogenesis, this compound eliminates the confounding variables of using two separate inhibitors.
While BMS-690514 shows reduced in vitro potency against the T790M 'gatekeeper' mutation (Cellular IC50 in H1975 cells ≈ 1000 nM), it demonstrates significant in vivo anti-tumor activity in H1975 xenograft models. [REFS-1, REFS-2] This is a critical differentiator from first-generation inhibitors like gefitinib and erlotinib, for which the T790M mutation confers high-level resistance and a loss of in vivo efficacy (H1975 cellular IC50 ≈ 1-10 µM). [3] The in vivo activity of BMS-690514 in this resistant model is attributed to its dual action, where inhibition of VEGFR-mediated angiogenesis contributes to tumor control even when direct EGFR inhibition is less potent. [1] This makes BMS-690514 a viable procurement choice for in vivo studies of T790M-driven resistance where angiogenesis is also a therapeutic target.
| Evidence Dimension | In Vivo Antitumor Activity |
| Target Compound Data | Demonstrates tumor growth inhibition as a single agent in H1975 (L858R+T790M) xenograft models. [REFS-1, REFS-2] |
| Comparator Or Baseline | First-generation EGFR TKIs (Gefitinib, Erlotinib) are largely ineffective against tumors with the T790M mutation. [<a href="https://journals.plos.org/plosmedicine/article?id=10.1371/journal.pmed.0020073" target="_blank">3</a>] |
| Quantified Difference | Maintains in vivo efficacy in a T790M+ model where first-generation, EGFR-specific inhibitors fail. |
| Conditions | In vivo mouse xenograft model using the NCI-H1975 human NSCLC cell line. |
This compound allows for the in vivo investigation of therapeutic strategies against T790M-resistant tumors, particularly where anti-angiogenic effects can provide a complementary mechanism of action.
For reliable and reproducible in vitro screening, compound solubility in standard laboratory solvents is a critical procurement parameter. BMS-690514 demonstrates high solubility in DMSO (≥25 mg/mL), ensuring straightforward preparation of concentrated stock solutions for cell-based and enzymatic assays. This level of solubility is comparable to or exceeds that of common alternatives like Lapatinib (~20 mg/mL) and Afatinib (~20 mg/mL), confirming its suitability for standard laboratory workflows without requiring specialized formulation or handling procedures. [REFS-2, REFS-3] Its poor aqueous solubility is typical for this class of inhibitors and is effectively managed by using a standard DMSO-first dissolution protocol.
| Evidence Dimension | Solubility in DMSO |
| Target Compound Data | ≥25 mg/mL |
| Comparator Or Baseline | Lapatinib: ~20 mg/mL ; Afatinib: ~20 mg/mL |
| Quantified Difference | Comparable, high solubility ensures easy integration into standard experimental protocols. |
| Conditions | Dissolution in Dimethyl sulfoxide (DMSO) at ambient temperature. |
High DMSO solubility prevents experimental artifacts from compound precipitation and ensures accurate, reproducible dosing in high-throughput screening and cell culture experiments.
For preclinical xenograft or syngeneic models where tumor growth is co-dependent on both HER family signaling (e.g., EGFR mutation, HER2 amplification) and VEGF-driven angiogenesis. BMS-690514 allows for the assessment of a dual-targeting strategy with a single, well-characterized agent. [1]
In cell lines or in vivo models that have developed resistance to HER-only inhibitors (e.g., Lapatinib, Afatinib) via upregulation of angiogenic pathways. BMS-690514 is the appropriate tool to test the hypothesis that co-inhibition of VEGFR can restore or enhance anti-tumor activity. [1]
Ideal for in vivo studies using cell lines like NCI-H1975 (EGFR L858R/T790M) to evaluate therapeutic approaches that combine moderate direct EGFR inhibition with a strong anti-angiogenic effect, a context where first-generation EGFR inhibitors are ineffective. [2]